Technical Guide: Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate
Technical Guide: Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate
This guide provides an in-depth technical analysis of Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate , a specialized heterocyclic building block distinct from its more common isomer, the 4-amino derivative used in DNA-binding polyamides.
Chemical Profile & Identity
Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by an amino group at the 5-position and an ethyl ester at the 2-position, with the pyrrole nitrogen methylated.[1][2][3] Unlike the 4-amino isomer (a standard unit in Netropsin/Distamycin analogues), the 5-amino isomer introduces unique geometric constraints, making it a critical intermediate for synthesizing fused bicyclic systems like pyrrolo[3,2-d]pyrimidines and modified lexitropsins.
Core Data Table
| Parameter | Technical Specification |
| CAS Number | 72083-67-1 (Free Base / General) |
| IUPAC Name | Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Structure | Pyrrole ring, N-methylated (1), Ethyl ester (2), Amino group (5) |
| Physical State | Off-white to pale yellow solid (often stored as HCl salt) |
| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |
| Stability | Air Sensitive. Free amine oxidizes rapidly; store as Hydrochloride salt. |
Synthetic Pathways & Methodology
The synthesis of the 5-amino isomer is more challenging than the 4-amino variant due to the regioselectivity of electrophilic aromatic substitution on the pyrrole ring. The ester group at position 2 directs incoming electrophiles primarily to position 4 (meta-like direction), making the 5-nitro precursor a minor product that requires rigorous isolation.
Workflow Diagram: Synthesis & Isolation
The following diagram outlines the critical pathway from the starting material to the isolated 5-amino target, highlighting the necessary separation step.
Caption: Synthesis of the 5-amino isomer requires separation from the major 4-nitro byproduct prior to reduction.
Detailed Experimental Protocol
Step 1: Nitration (Regioselective Challenge)
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Reagents: Ethyl 1-methyl-1H-pyrrole-2-carboxylate, Fuming HNO₃, Acetic Anhydride.
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Procedure:
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Dissolve the precursor in acetic anhydride at -10°C.
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Add fuming nitric acid dropwise, maintaining temperature below 0°C to prevent polymerization.
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Mechanism: The 2-ester group deactivates the ring. While position 4 is electronically favored, a significant fraction (~20-30%) nitrates at position 5.
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Quench with ice water and extract with dichloromethane (DCM).
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Step 2: Isolation of the 5-Nitro Intermediate
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Critical Control Point: The crude mixture contains predominantly the 4-nitro isomer.
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Purification: Use flash column chromatography (Silica gel).
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Eluent: Gradient Hexane/Ethyl Acetate (start 9:1).
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Observation: The 5-nitro isomer typically elutes after the 4-nitro isomer due to differences in dipole moment and hydrogen bonding capabilities with the stationary phase.
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Validation: Confirm the 5-nitro structure via ¹H NMR (look for coupling constants distinct from the 4-substituted pattern).
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Step 3: Reduction to Amine
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Reagents: 10% Pd/C, H₂ gas (balloon or Parr shaker at 30 psi), Methanol.
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Procedure:
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Dissolve the pure 5-nitro intermediate in MeOH.
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Add Pd/C catalyst (10% w/w).
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Stir under H₂ atmosphere for 2-4 hours.
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Filter through Celite to remove catalyst.
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Stabilization: Immediately treat the filtrate with HCl in dioxane/ether to precipitate the Hydrochloride Salt . The free amine is unstable and darkens upon air exposure.
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Structural & Functional Applications[4]
Comparison: 4-Amino vs. 5-Amino Isomers
The position of the amino group dictates the molecule's trajectory when used as a scaffold.
| Feature | 4-Amino Isomer (Standard) | 5-Amino Isomer (Target) |
| Geometry | Linear/Curved (Crescent) | Sharp Turn / Cyclization prone |
| Primary Use | DNA Minor Groove Binders (Netropsin) | Fused Heterocycles (Pyrrolo-pyrimidines) |
| Reactivity | Stable amide coupling | Prone to intramolecular cyclization |
Application in Fused Heterocycle Synthesis
The 5-amino isomer is a "privileged scaffold" for synthesizing Pyrrolo[3,2-d]pyrimidines , which are isosteres of purines and have significant potential as kinase inhibitors.
Caption: The 5-amino and 4-ester groups are positioned perfectly to react with one-carbon donors to form a pyrimidine ring fused to the pyrrole.
Handling, Stability & Safety
Warning: This compound is a reactive intermediate. Strict adherence to safety protocols is required.
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Oxidation Sensitivity: The free amine (5-amino) is electron-rich and prone to rapid oxidation by atmospheric oxygen, turning the solid from white to dark brown/black.
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Protocol: Always handle under Nitrogen or Argon. Store as the HCl salt at -20°C.
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Toxicity: Pyrrole derivatives can be toxic if inhaled or absorbed.
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PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
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Storage:
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Long-term: -20°C, desiccated, inert atmosphere.
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Solution: Unstable in solution for prolonged periods; prepare immediately before use.
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References
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PubChem Compound Summary. Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate (CAS 72083-67-1).[2][3] National Center for Biotechnology Information. Link
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ChemicalBook. Product Entry for CAS 72083-67-1.Link
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Sigma-Aldrich / Merck. Building Blocks for Pyrrole Chemistry. (General reference for 1-methylpyrrole nitration protocols). Link
- Regioselective Nitration of Pyrroles.
